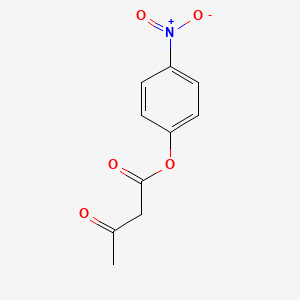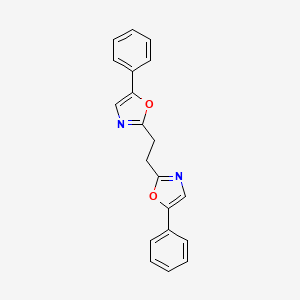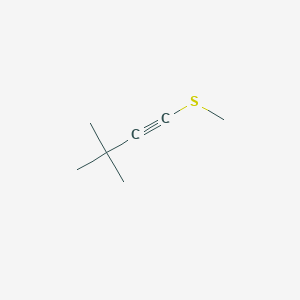
1-Butyne, 3,3-dimethyl-1-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyne, 3,3-dimethyl-1-(methylthio)- is an organic compound with the molecular formula C7H12S. It is a derivative of 1-butyne, featuring a methylthio group attached to the first carbon and two methyl groups attached to the third carbon. This compound is also known by its systematic name, 3,3-dimethyl-1-(methylthio)-1-butyne. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of tert-butylacetylene with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 1-butyne, 3,3-dimethyl-1-(methylthio)- often involves the use of readily available raw materials and catalysts to optimize yield and reduce costs. For example, tert-butyl alcohol and acetylene can be used as starting materials, with a transition metal salt catalyst to facilitate the reaction. The process is designed to be environmentally friendly, with minimal waste and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyne, 3,3-dimethyl-1-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane using reagents like hydrogen gas and a palladium catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted alkynes and alkenes.
Applications De Recherche Scientifique
1-Butyne, 3,3-dimethyl-1-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of 1-butyne, 3,3-dimethyl-1-(methylthio)- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions with other unsaturated compounds, forming cyclic structures. The methylthio group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and selectivity of the compound. These interactions are crucial in the compound’s role as a synthetic intermediate and its biological activity .
Comparaison Avec Des Composés Similaires
1-Butyne, 3,3-dimethyl-1-(methylthio)- can be compared with other similar compounds, such as:
3,3-Dimethyl-1-butyne: Lacks the methylthio group, making it less reactive in certain nucleophilic substitution reactions.
3-Methyl-1-butyne: Has a similar structure but with only one methyl group, leading to different steric and electronic properties.
1-Butene, 3,3-dimethyl-: An alkene with similar substituents but different reactivity due to the absence of the triple bond .
These comparisons highlight the unique reactivity and applications of 1-butyne, 3,3-dimethyl-1-(methylthio)- in various fields.
Propriétés
Numéro CAS |
33563-70-1 |
|---|---|
Formule moléculaire |
C7H12S |
Poids moléculaire |
128.24 g/mol |
Nom IUPAC |
3,3-dimethyl-1-methylsulfanylbut-1-yne |
InChI |
InChI=1S/C7H12S/c1-7(2,3)5-6-8-4/h1-4H3 |
Clé InChI |
WEDQTJYRUMDLBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


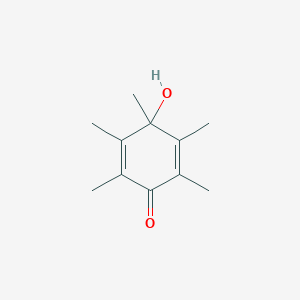
![(1E)-1-[(4-iodophenyl)methylene]indene](/img/structure/B14678204.png)
![2-[({5-Hydroxy-3-[(2-methylacryloyl)oxy]hexan-2-yl}oxy)carbonyl]benzoate](/img/structure/B14678211.png)


![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
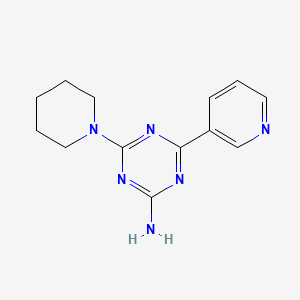
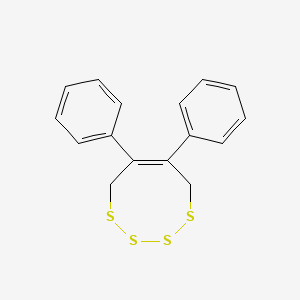
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
